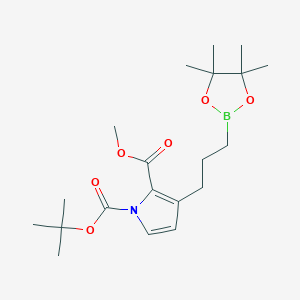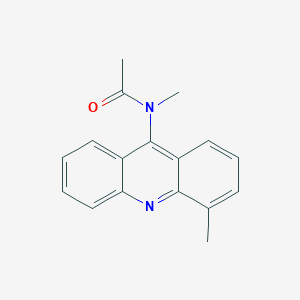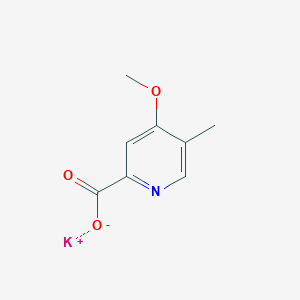
Potassium 4-methoxy-5-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-methoxy-5-methylpicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a potassium ion bonded to the 4-methoxy-5-methylpicolinate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 4-methoxy-5-methylpicolinate typically involves the reaction of 4-methoxy-5-methylpicolinic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion to the desired product. The general reaction can be represented as follows: [ \text{4-methoxy-5-methylpicolinic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium 4-methoxy-5-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Scientific Research Applications
Potassium 4-methoxy-5-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of potassium 4-methoxy-5-methylpicolinate involves its interaction with specific molecular targets. The compound may act by binding to metal ions or enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Potassium 4-methoxypicolinate
- Potassium 5-methylpicolinate
- Potassium picolinate
Comparison: Potassium 4-methoxy-5-methylpicolinate is unique due to the presence of both methoxy and methyl groups on the picolinate ring. This structural feature may confer distinct chemical and biological properties compared to other similar compounds. For example, the methoxy group can influence the compound’s solubility and reactivity, while the methyl group may affect its steric and electronic characteristics.
Properties
Molecular Formula |
C8H8KNO3 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
potassium;4-methoxy-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3.K/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
FWCAOMOYHWRXIH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C=C1OC)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
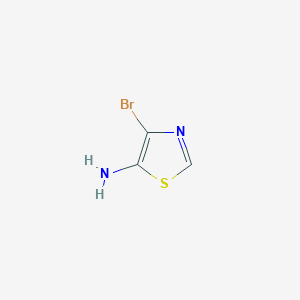
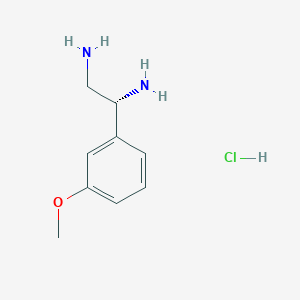
![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)
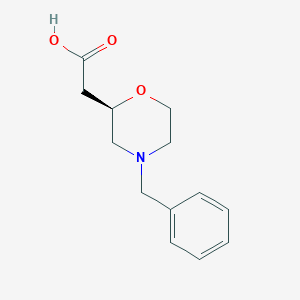
![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
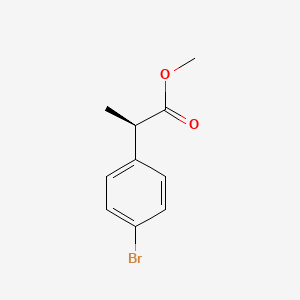
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)

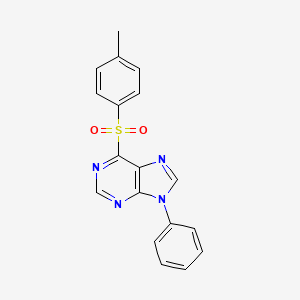
![[2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
